molecular formula C13H16N2 B13970805 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole CAS No. 38349-07-4

5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole

Cat. No.: B13970805
CAS No.: 38349-07-4
M. Wt: 200.28 g/mol
InChI Key: RHOWSXIKPLWSFK-UHFFFAOYSA-N
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Description

5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is a sophisticated indole-pyrimidine hybrid scaffold of significant interest in medicinal chemistry and drug discovery. This polycyclic structure combines two privileged pharmacophores—the indole ring and the pyrimidine ring—into a single, fused system. The indole nucleus is a ubiquitous component in numerous natural products and bioactive molecules, known for its wide spectrum of pharmacological activities . The pyrimidine ring is a fundamental building block in nucleic acids and many synthetic compounds, with well-documented importance in the development of anticancer agents . The fusion of these rings creates a versatile chemical entity, particularly valuable for constructing polycyclic structures with potential chemical and biomedical relevance . This compound serves as a key intermediate for the synthesis of various heterocyclic systems. Its structure is amenable to further functionalization via multicomponent reactions, a powerful tool in organic synthesis for generating structurally diverse and complex molecular libraries with minimal synthetic steps . Researchers can leverage this scaffold to develop novel compounds for high-throughput screening against various biological targets. The primary research value of this indole-pyrimidine hybrid lies in its potential as a precursor for developing novel antitumor agents. Scaffold hybridization, the strategy of combining two known bioactive pharmacophores, is a well-established drug design approach to create molecules with enhanced or dual mechanisms of action . Indolyl-pyrimidine hybrids have demonstrated potent in vitro and in vivo antiproliferative activity against various human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancers . Furthermore, such hybrids have been shown to act as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors . EGFR is a well-validated target in oncology, and its overexpression is a key driver in many solid tumors, making inhibitors of this receptor a major focus of anticancer drug development . Molecular modeling studies of similar hybrids reveal a proper binding mode within the EGFR active site, comparable to established inhibitors like erlotinib . This compound is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

38349-07-4

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole

InChI

InChI=1S/C13H16N2/c1-9-3-4-13-11(7-9)10(2)12-5-6-14-8-15(12)13/h3-4,7,14H,5-6,8H2,1-2H3

InChI Key

RHOWSXIKPLWSFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CNCCC3=C2C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with 2,4-pentanedione in the presence of an acid catalyst. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired pyrimidoindole structure .

Industrial Production Methods

Industrial production of 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced technologies may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

5,7-Dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Analogs

Substituent Variations

The position and nature of substituents significantly influence bioactivity and stability. Key analogs include:

Compound Name Substituents Core Structure Key Properties Reference ID
5,7-Dimethyl-1,2,3,4-TH-pyrimido[1,6-a]indole 5-CH₃, 7-CH₃ Pyrimido[1,6-a]indole Topoisomerase II inhibition
7-Bromo-2,3,5-trimethyl analog 7-Br, 2-CH₃, 3-CH₃, 5-CH₃ Pyrimido[1,6-a]indole Molecular weight: 293.20 g/mol
3-Methyl-8-nitro-TH-pyrimido[1,6-a]benzimidazole 3-CH₃, 8-NO₂ Pyrimido[1,6-a]benzimidazole 46% edema reduction (anti-inflammatory)
Toxoflavin 1,6-dimethyl, 5,7-dioxo Pyrimido[5,4-e]as-triazine Antibiotic, cytotoxic

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in benzimidazoles) enhance anti-inflammatory activity but reduce solubility .
  • Methyl groups (e.g., at positions 5 and 7 in the target compound) improve metabolic stability and receptor binding .
Core Scaffold Modifications
  • Pyrimido[1,6-a]benzimidazole : Replacing the indole moiety with benzimidazole shifts activity toward anti-inflammatory and antiulcer applications .
  • Pyrimido[5,4-e]as-triazine (Toxoflavin) : This scaffold demonstrates potent cytotoxicity, contrasting with the indole-based compound’s receptor-targeted effects .

Functional Analogs

Anti-Inflammatory Agents

Pyrimido[1,6-a]benzimidazole derivatives exhibit notable anti-inflammatory activity:

  • 3-Methyl-8-nitro analog : 46% reduction in carrageenan-induced edema (vs. 51% for ibuprofen) .
  • Methyl/hydroxy-substituted analogs : 39.4% edema reduction, comparable to ibuprofen .

Structure–Activity Relationship (SAR) :

  • Electron-donating groups (e.g., CH₃) at R2/R3 enhance activity.
  • Nitro groups at R1 provide moderate efficacy but may introduce toxicity .
Antimicrobial and Antiproliferative Agents
  • Toxoflavin : Broad-spectrum antibiotic activity but high cytotoxicity limits therapeutic use .

Key Insights :

  • Microwave synthesis improves yields and reduces reaction times for benzimidazole derivatives .
  • Rhodium-catalyzed annulations enable access to complex indole-fused scaffolds .

Biological Activity

5,7-Dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is a heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activities, synthesis methods, and relevant research findings.

PropertyDetails
CAS Number 38349-07-4
Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
IUPAC Name 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole
InChI Key RHOWSXIKPLWSFK-UHFFFAOYSA-N

Synthesis Methods

The synthesis of 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole typically involves the cyclization of precursors such as 2-aminobenzylamine and 2,4-pentanedione under acidic conditions. The reaction proceeds through condensation and cyclization steps to yield the final product. Optimization of reaction conditions is crucial for achieving high yields and purity .

Biological Activities

Research indicates that 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole exhibits various biological activities:

Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties. For instance, it has been shown to inhibit the growth of certain bacterial strains effectively. The Minimum Inhibitory Concentration (MIC) values against specific pathogens indicate its potential as an antibacterial agent .

Anticancer Properties

The compound has been investigated for its anticancer effects. It has shown selective cytotoxicity against various cancer cell lines. For example:

  • AGS (Gastric Adenocarcinoma) : IC50 = 50.24 µM
  • HeLa (Cervical Cancer) : IC50 = 355.4 µM
  • HepaRG (Liver Cancer) : IC50 = 312.7 µM

These results suggest that the compound may induce apoptosis in cancer cells without significantly affecting normal cells .

The biological activity of 5,7-dimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole is attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes involved in cancer pathways or modulate receptor activities linked to disease progression. Ongoing research aims to elucidate these mechanisms further .

Case Studies and Research Findings

Several studies have reported on the biological activity of related compounds and their implications:

  • Antibacterial Studies : A comparative study highlighted that derivatives of pyrimidine compounds exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of specific functional groups significantly influences their efficacy .
  • Cytotoxicity Assessments : Research involving flow cytometry and comet assays has provided insights into the apoptotic mechanisms induced by these compounds. For example, treatment with certain derivatives resulted in increased early and late apoptotic cell fractions in treated groups compared to controls .

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